3-Aminophenol

説明

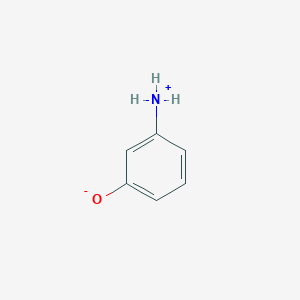

Structure

3D Structure

特性

IUPAC Name |

3-aminophenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7NO/c7-5-2-1-3-6(8)4-5/h1-4,8H,7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CWLKGDAVCFYWJK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7NO | |

| Record name | M-AMINOPHENOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/19794 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

52984-90-4, Array | |

| Record name | Poly(m-aminophenol) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=52984-90-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Aminophenol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000591275 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID3024497 | |

| Record name | 3-Aminophenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3024497 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

109.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

M-aminophenol appears as white crystals or off-white flakes. (NTP, 1992), Pellets or Large Crystals; Water or Solvent Wet Solid, White solid; [Hawley] Off-white flakes; [MSDSonline] | |

| Record name | M-AMINOPHENOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/19794 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Phenol, 3-amino- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 3-Aminophenol | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/3216 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Boiling Point |

327 °F at 11 mmHg (NTP, 1992), 164 °C at 11 mm Hg | |

| Record name | M-AMINOPHENOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/19794 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 3-Aminophenol | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2586 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Solubility |

1 to 10 mg/mL at 75 °F (NTP, 1992), Freely soluble in amyl alcohol and hot water; soluble in 40 parts cold water; very slightly soluble in petroleum ether, Soluble in toluene; very soluble in ethanol, ethyl ether; slightly soluble in benzene, dimethyl sulfoxide, Soluble in alkalies; slightly soluble in ligroin, Slightly soluble in benzene, toluene, chloroform; soluble in cold water; very soluble in acetonitrile, diethyl ether, ethyl acetate, acetone, ethanol, dimethyl sulfoxide, hot water, In water, 26.3 g/L (2.63x10+4 mg/L) at 20 °C | |

| Record name | M-AMINOPHENOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/19794 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 3-Aminophenol | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2586 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Density |

1.195 g/cu cm | |

| Record name | 3-Aminophenol | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2586 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vapor Pressure |

0.00955 [mmHg] | |

| Record name | 3-Aminophenol | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/3216 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Color/Form |

White prisms from toluene or water, White crystals | |

CAS No. |

591-27-5 | |

| Record name | M-AMINOPHENOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/19794 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 3-Aminophenol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=591-27-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Aminophenol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000591275 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Aminophenol | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=1546 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Phenol, 3-amino- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 3-Aminophenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3024497 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-aminophenol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.008.830 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | M-AMINOPHENOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/L3WTS6QT82 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 3-Aminophenol | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2586 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

253 to 259 °F (NTP, 1992), 123 °C | |

| Record name | M-AMINOPHENOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/19794 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 3-Aminophenol | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2586 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Foundational & Exploratory

An In-depth Technical Guide to 3-Aminophenol: Chemical Structure, Properties, and Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 3-aminophenol (m-aminophenol), a versatile aromatic compound with significant applications in various fields, including the synthesis of pharmaceuticals and dyes. This document details its chemical structure, physicochemical properties, and key spectral characteristics. Furthermore, it presents detailed experimental protocols for its synthesis and the determination of its fundamental properties. A notable application, the synthesis of Rhodamine B, is highlighted with a complete experimental workflow and a corresponding logical diagram. This guide is intended to be a valuable resource for researchers, chemists, and professionals in drug development and materials science.

Chemical Structure and Identification

This compound, with the IUPAC name this compound, is an aromatic organic compound featuring both a hydroxyl and an amino functional group substituted on a benzene (B151609) ring at positions 1 and 3, respectively.[1] This meta-substitution pattern distinguishes it from its isomers, 2-aminophenol (B121084) and 4-aminophenol.

The structure of this compound is presented below:

Chemical Structure:

Table 1: Chemical Identification of this compound

| Identifier | Value |

| IUPAC Name | This compound[1] |

| CAS Number | 591-27-5[1] |

| Molecular Formula | C₆H₇NO[1] |

| Molecular Weight | 109.13 g/mol [1] |

| SMILES | C1=CC(=CC(=C1)O)N[1] |

| InChI | InChI=1S/C6H7NO/c7-5-2-1-3-6(8)4-5/h1-4,8H,7H2[1] |

| Synonyms | m-Aminophenol, 3-Hydroxyaniline, m-Hydroxyaniline[1] |

Physicochemical Properties

This compound is a white to off-white crystalline solid at room temperature.[1] Its amphoteric nature, stemming from the acidic phenolic hydroxyl group and the basic amino group, influences its reactivity and solubility.

Table 2: Physicochemical Properties of this compound

| Property | Value |

| Melting Point | 122-124 °C[2] |

| Boiling Point | 164 °C at 11 mmHg |

| pKa (amino group) | 4.37 (at 20 °C) |

| pKa (hydroxyl group) | 9.82 (at 20 °C) |

| Density | 1.195 g/cm³ |

| Flash Point | 155 °C |

Table 3: Solubility of this compound

| Solvent | Solubility | Temperature |

| Water | 3.5 g/100 mL[2] | 20 °C |

| Hot Water | Freely soluble[1] | - |

| Ethanol | Very soluble[1] | - |

| Diethyl Ether | Very soluble[1] | - |

| Dimethyl Sulfoxide (DMSO) | Soluble[1] | - |

| Benzene | Slightly soluble[1] | - |

| Petroleum Ether | Very slightly soluble[1] | - |

Spectral Data

The spectral data of this compound are crucial for its identification and characterization.

Table 4: Infrared (IR) Spectroscopy Data for this compound

| Wavenumber (cm⁻¹) | Assignment |

| 3400-3200 | O-H and N-H stretching |

| 3100-3000 | Aromatic C-H stretching |

| 1620-1580 | N-H bending and C=C aromatic ring stretching |

| 1500-1400 | C=C aromatic ring stretching |

| 1300-1200 | C-O stretching |

| 1200-1000 | C-N stretching |

| 900-675 | Aromatic C-H out-of-plane bending |

Table 5: ¹H NMR Spectral Data for this compound (in DMSO-d₆)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| 8.83 | br s | 1H | OH |

| 6.78 | t | 1H | Ar-H |

| 6.02 | d | 1H | Ar-H |

| 6.01 | d | 1H | Ar-H |

| 5.94 | s | 1H | Ar-H |

| 4.85 | br s | 2H | NH₂ |

Table 6: ¹³C NMR Spectral Data for this compound (in DMSO-d₆)

| Chemical Shift (δ, ppm) | Assignment |

| 158.0 | C-OH |

| 149.0 | C-NH₂ |

| 129.5 | Ar-CH |

| 107.0 | Ar-CH |

| 105.0 | Ar-CH |

| 101.0 | Ar-CH |

Table 7: Mass Spectrometry Data for this compound

| m/z | Interpretation |

| 109 | [M]⁺ (Molecular ion) |

| 80 | [M - CHO]⁺ |

| 53 | C₄H₅⁺ |

Experimental Protocols

Synthesis of this compound from Resorcinol

This protocol describes the synthesis of this compound via the amination of resorcinol.

Materials:

-

Resorcinol

-

Ammonium (B1175870) chloride

-

10% Aqueous ammonia (B1221849)

-

Concentrated hydrochloric acid

-

Ether

-

Autoclave

-

Vacuum evaporator

-

Standard laboratory glassware

Procedure:

-

Charge a high-pressure autoclave with 200 g of resorcinol, 120 g of ammonium chloride, and 400 mL of 10% aqueous ammonia.

-

Heat the mixture in the sealed autoclave to 220 °C. Maintain this temperature for approximately 14 hours, or until the internal pressure stabilizes.

-

Cool the autoclave to room temperature and transfer the reaction mixture to a round-bottom flask.

-

Concentrate the mixture to dryness using a vacuum evaporator.

-

Dissolve the residue in 700 mL of hot distilled water and allow it to cool.

-

Collect the crude this compound crystals by filtration.

-

To the filtrate, add concentrated hydrochloric acid and extract several times with ether to remove any unreacted resorcinol.

-

Make the aqueous layer basic with an excess of ammonia to precipitate additional this compound.

-

Combine all crude product and purify by recrystallization from hot water to yield pure this compound.

Determination of Melting Point

Apparatus:

-

Melting point apparatus (e.g., DigiMelt)

-

Capillary tubes

Procedure:

-

Ensure the melting point apparatus is calibrated.

-

Place a small amount of dry, powdered this compound into a capillary tube, tapping gently to pack the sample to a height of 2-3 mm.

-

Place the capillary tube in the heating block of the melting point apparatus.

-

Heat the block rapidly to a temperature approximately 15-20 °C below the expected melting point (122-124 °C).

-

Decrease the heating rate to 1-2 °C per minute.

-

Record the temperature at which the first liquid appears (onset of melting) and the temperature at which the entire sample becomes a clear liquid (completion of melting). This range is the melting point.

Synthesis of Rhodamine B from 3-(Diethylamino)phenol

This protocol details the synthesis of the fluorescent dye Rhodamine B, a key application of this compound derivatives. Note: This synthesis starts from 3-(diethylamino)phenol, which is itself synthesized from this compound.

Materials:

-

3-(Diethylamino)phenol

-

Phthalic anhydride

-

Stirred reaction vessel

-

Heating mantle

-

Inert gas supply (e.g., carbon dioxide or nitrogen)

-

Aqueous sodium hydroxide (B78521) solution

-

Standard laboratory glassware for filtration and washing

Procedure:

-

In a stirred reaction vessel, combine 10 parts by weight of 3-(diethylamino)phenol and 12 parts by weight of phthalic anhydride.[3]

-

Blanket the mixture with an inert gas, such as carbon dioxide.[3]

-

Heat the stirred mixture to 175 °C.[3]

-

Maintain the reaction mixture at 170-175 °C for 6-7 hours.[3]

-

Cool the reaction mixture to approximately 40 °C.[3]

-

Discharge the cooled, viscous product into water to form a slurry.[3]

-

Adjust the pH of the slurry to 12 by adding an aqueous solution of sodium hydroxide to precipitate the Rhodamine B base.[3]

-

Recover the insoluble product by filtration.[3]

-

Wash the filter cake with water and dry to obtain the crude Rhodamine B base.[3]

-

Further purification can be achieved by recrystallization.

Visualizations

Synthesis of this compound from 3-Nitrophenol

The most common industrial preparation of this compound involves the reduction of 3-nitrophenol.

Caption: A diagram illustrating the synthesis of this compound.

Experimental Workflow for Rhodamine B Synthesis

The following diagram outlines the key steps in the synthesis of Rhodamine B from 3-(diethylamino)phenol and phthalic anhydride.

Caption: Workflow for the synthesis of Rhodamine B.

Safety and Handling

This compound is harmful if swallowed or inhaled and causes skin and eye irritation. It is also toxic to aquatic life with long-lasting effects. Appropriate personal protective equipment (PPE), including gloves, safety goggles, and a respirator, should be worn when handling this chemical. It should be stored in a cool, dry, well-ventilated area away from incompatible substances such as strong oxidizing agents.

Conclusion

This compound is a fundamentally important chemical intermediate with a well-characterized profile of properties and reactivity. Its dual functionality makes it a versatile building block for the synthesis of a wide range of commercially and scientifically important molecules. This guide provides essential technical information to support its safe and effective use in research and development.

References

An In-depth Technical Guide to 3-Aminophenol (CAS 591-27-5)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 3-aminophenol (CAS 591-27-5), a significant organic compound with wide-ranging applications in the pharmaceutical, dye, and polymer industries. This document details its chemical and physical properties, safety and toxicological data, primary applications, and relevant experimental protocols.

Identification and Chemical Properties

This compound, also known as m-aminophenol or 3-hydroxyaniline, is an aromatic organic compound containing both a hydroxyl and an amino functional group substituted on a benzene (B151609) ring at the meta position.[1] Its chemical formula is C₆H₇NO.[1] It appears as white or off-white crystals or flakes which may darken upon exposure to air and light.[2][3][4]

Synonyms: m-Aminophenol, 3-Hydroxyaniline, m-Hydroxyaniline, 1-Amino-3-hydroxybenzene.[2]

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Source(s) |

| CAS Number | 591-27-5 | [2] |

| Molecular Formula | C₆H₇NO | [1][2] |

| Molar Mass | 109.13 g/mol | [2][5] |

| Appearance | White to light brown crystalline solid | [2][6] |

| Melting Point | 120-124 °C | [1][5] |

| Boiling Point | 164 °C at 11 mmHg | [1][5] |

| Density | 1.195 g/cm³ | [1] |

| Water Solubility | 35 g/L at 20 °C | [7] |

| logP (Octanol/Water Partition Coefficient) | 0.21 | [2] |

| pKa (Amino group) | 4.37 at 20 °C | [1] |

| pKa (Phenol group) | 9.82 at 20 °C | [1] |

| Vapor Pressure | 0.00955 mmHg | [2] |

Safety and Toxicology

This compound is classified as a hazardous substance.[8][9] It is harmful if swallowed or inhaled.[10][11] The major hazards are associated with its toxicological properties, which can include skin and eye irritation, and upon significant exposure, it may lead to conditions like methemoglobinemia.[2][7] It is also considered very toxic to aquatic life with long-lasting effects.[8][11]

Table 2: Toxicological Data for this compound

| Toxicity Endpoint | Value | Species | Source(s) |

| LD50 (Oral) | 924 mg/kg | Rat | [8][9] |

| LD50 (Oral) | 401 mg/kg | Mouse | [8] |

| LD50 (Dermal) | 8112 mg/kg | Rabbit | [9] |

| LC50 (Inhalation) | 1162 mg/m³ | Rat | [8][10] |

| Eye Irritation | Moderate | Rabbit | [8] |

| Skin Irritation | Mild | Rabbit | [8] |

Handling and Storage:

-

Handling: Use in a well-ventilated area, wearing suitable protective clothing, gloves, and eye/face protection.[10][11] Avoid formation of dust and aerosols.[10]

-

Storage: Store in tightly closed containers in a cool, dry, well-ventilated place.[10] It should be kept away from strong oxidizing agents, acids, and bases.[3][10] The compound may be sensitive to light and air.[3][4]

Primary Applications

This compound is a crucial intermediate in the synthesis of a variety of compounds across several industries.[6][12]

-

Pharmaceuticals: It is a key precursor in the synthesis of various active pharmaceutical ingredients (APIs).[6][13] Notably, it is used to produce p-aminosalicylic acid (PAS), a bacteriostatic drug for treating tuberculosis.[13] It also serves as an intermediate for some fungicides and analgesics.[7][13]

-

Dyes and Pigments: A primary application is in the dye industry.[6] It is used to manufacture azo dyes for textiles and is a key component in hair dye formulations, where it acts as a colorant or coupler molecule.[1][6][7] It is also used to synthesize fluorescent dyes like rhodamine B.[1]

-

Polymers: this compound is used to produce stabilizers for chlorine-containing thermoplastics.[1][14] It is also an important intermediate for high-performance polymers, such as aramids.[3][12]

-

Agrochemicals: It serves as an intermediate in the production of certain agricultural chemicals.[3][12]

Experimental Protocols

Several methods are used for the industrial synthesis of this compound.[2] Common routes include the reduction of 3-nitrophenol (B1666305) or the reaction of resorcinol (B1680541) with ammonia.[1][2] A palladium-catalyzed hydrogenation of 3-amino-2-cyclohexen-1-one (B1266254) is also a documented method.[4][15]

Protocol: Synthesis from 3-amino-2-cyclohexen-1-one [4][15]

-

Reaction Setup: In a one-liter round-bottom flask equipped with a nitrogen purge, thermometer, condenser, distillation head, overhead stirrer, and heating mantle, add 3-amino-2-cyclohexene-1-one (1.5 mol, 166.7 g), potassium acetate (B1210297) (6 mmol, 0.6 g), and 5% palladium on carbon (4.7 g, 65.5% water) to N,N-dimethylacetamide (475 g) as the solvent.[4][15]

-

Dehydrogenation: Heat the solution to reflux (approximately 173 °C) for two hours under a continuous nitrogen purge.[4][15]

-

Catalyst Removal: After the reaction is complete, cool the mixture and filter it to remove the palladium catalyst.[4][15]

-

Analysis: The resulting solution containing this compound can be analyzed by gas chromatography to determine the yield.[4][15] The crude product may be used directly in subsequent reactions or purified further.[12]

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. This compound | C6H7NO | CID 11568 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound | 591-27-5 [chemicalbook.com]

- 4. This compound | 591-27-5 [amp.chemicalbook.com]

- 5. This compound 98 591-27-5 [sigmaaldrich.com]

- 6. hopemaxchem.com [hopemaxchem.com]

- 7. Page loading... [guidechem.com]

- 8. datasheets.scbt.com [datasheets.scbt.com]

- 9. carlroth.com [carlroth.com]

- 10. echemi.com [echemi.com]

- 11. lobachemie.com [lobachemie.com]

- 12. US5202488A - Method for the manufacture of this compound - Google Patents [patents.google.com]

- 13. nbinno.com [nbinno.com]

- 14. This compound(591-27-5)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]

- 15. This compound synthesis - chemicalbook [chemicalbook.com]

A Comprehensive Technical Guide to the Physical Properties of m-Aminophenol Crystals

For Researchers, Scientists, and Drug Development Professionals

Introduction

m-Aminophenol (3-aminophenol) is a crucial aromatic organic compound with significant applications as an intermediate in the synthesis of pharmaceuticals, dyes, and other specialty chemicals. A thorough understanding of its solid-state physical properties is paramount for process development, formulation, and ensuring the quality and stability of final products. This technical guide provides an in-depth overview of the core physical properties of m-aminophenol crystals, detailing experimental methodologies and presenting quantitative data in a clear, comparative format.

Core Physical Properties of m-Aminophenol

The physical characteristics of m-aminophenol crystals are summarized below, providing a foundational dataset for researchers and chemical engineers.

General Properties

| Property | Value | Source |

| Appearance | White to off-white or light gray crystalline powder/prisms.[1][2] | [1][2] |

| Molecular Formula | C₆H₇NO | [1][2][3] |

| Molecular Weight | 109.13 g/mol | [1][2][3] |

Thermal Properties

The thermal behavior of m-aminophenol is critical for understanding its stability and processing parameters.

| Property | Value | Source |

| Melting Point | 120-124 °C | [4] |

| 122-123 °C | [3] | |

| 123 °C | [5][6] | |

| Boiling Point | 164 °C at 11 mmHg | [1][4][6] |

Density and Crystal Structure

| Property | Value | Source |

| Density | 1.195 g/cm³ | [1][7] |

| ~1.21 g/cm³ | [5] | |

| Crystal System | Orthorhombic | [7] |

Solubility

The solubility of m-aminophenol in various solvents is a key parameter for its purification, reaction, and formulation.

| Solvent | Solubility | Temperature (°C) | Source |

| Water | 35 g/L | 20 | [4][8] |

| Soluble in 40 parts cold water | - | [3] | |

| Freely soluble in hot water | - | [3][9] | |

| Ethanol | Soluble | - | [3] |

| Ether | Soluble | - | [3] |

| Benzene | Insoluble | - | [8] |

| Gasoline | Insoluble | - | [8] |

Experimental Protocols

Detailed methodologies are essential for the accurate and reproducible determination of the physical properties of m-aminophenol crystals. The following sections outline the typical experimental protocols for key analyses.

Melting Point Determination by Differential Scanning Calorimetry (DSC)

Differential Scanning Calorimetry is a thermoanalytical technique used to measure the difference in the amount of heat required to increase the temperature of a sample and a reference as a function of temperature.

Methodology:

-

Sample Preparation: A small, accurately weighed sample of m-aminophenol (typically 1-5 mg) is hermetically sealed in an aluminum pan.

-

Instrument Setup: The DSC instrument is calibrated using standard materials with known melting points (e.g., indium).

-

Analysis: The sample and a reference empty pan are placed in the DSC cell. The temperature is ramped at a constant heating rate (e.g., 10 °C/min) under an inert nitrogen atmosphere.

-

Data Acquisition: The heat flow to the sample is measured as a function of temperature. The melting point is determined as the onset or peak of the endothermic event on the resulting thermogram.

Crystal Structure Determination by X-Ray Crystallography (XRC)

X-ray crystallography is a powerful technique for determining the atomic and molecular structure of a crystal.

Methodology:

-

Crystal Growth: Single crystals of m-aminophenol of suitable size and quality are grown from a saturated solution by slow evaporation or cooling.

-

Data Collection: A selected crystal is mounted on a goniometer and placed in a monochromatic X-ray beam. The crystal is rotated, and the diffraction pattern is collected on a detector.

-

Structure Solution and Refinement: The diffraction data is processed to determine the unit cell dimensions and space group. The crystal structure is solved using direct methods or Patterson methods and then refined to obtain the final atomic coordinates and structural parameters.

Spectroscopic Analysis

Fourier-Transform Infrared (FTIR) Spectroscopy:

-

Sample Preparation: A small amount of m-aminophenol is mixed with dry potassium bromide (KBr) and pressed into a thin, transparent pellet. Alternatively, a spectrum can be obtained using an Attenuated Total Reflectance (ATR) accessory.

-

Data Acquisition: The FTIR spectrum is recorded over a specific wavenumber range (e.g., 4000-400 cm⁻¹).

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

Sample Preparation: A small amount of m-aminophenol is dissolved in a deuterated solvent (e.g., DMSO-d₆).

-

Data Acquisition: ¹H and ¹³C NMR spectra are acquired on a high-resolution NMR spectrometer.

Visualizations

Experimental Workflow for Physical Property Determination

The following diagram illustrates the logical workflow for the comprehensive characterization of the physical properties of m-aminophenol crystals.

Caption: Workflow for the determination of physical properties of m-aminophenol.

Logical Relationship of Key Physical Properties

This diagram illustrates the interconnectedness of the fundamental physical properties of a crystalline material like m-aminophenol.

Caption: Interrelationship of the physical properties of m-aminophenol crystals.

References

- 1. 4-Aminophenol | C6H7NO | CID 403 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. hmdb.ca [hmdb.ca]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. This compound(591-27-5) 1H NMR spectrum [chemicalbook.com]

- 7. chemrj.org [chemrj.org]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Synthesis of 3-Hydroxyaniline

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction

3-Hydroxyaniline, also known as 3-aminophenol or m-aminophenol, is a pivotal intermediate in the synthesis of a wide array of fine chemicals, pharmaceuticals, and dyes.[1][2] Its bifunctional nature, possessing both a nucleophilic amino group and a phenolic hydroxyl group, allows for diverse chemical transformations, making it a valuable building block in organic synthesis.[2] Notably, it serves as a key precursor for the production of pharmaceuticals such as p-aminosalicylic acid (PAS), a drug used in the treatment of tuberculosis, as well as various agrochemicals and specialty polymers.[3] This guide provides a comprehensive overview of the core synthetic pathways to 3-hydroxyaniline, detailing their mechanisms, experimental protocols, and relevant quantitative data to aid researchers in selecting and implementing the most suitable method for their applications.

Core Synthesis Pathways

Several well-established and novel methods exist for the synthesis of 3-hydroxyaniline. The most prominent of these are the reduction of 3-nitrophenol (B1666305), caustic fusion of 3-aminobenzenesulfonic acid, amination of resorcinol (B1680541), and the dehydrogenation of 3-amino-2-cyclohexene-1-one. Each pathway offers distinct advantages and disadvantages concerning yield, purity, cost, and environmental impact.

Reduction of 3-Nitrophenol

The reduction of 3-nitrophenol is one of the most direct and widely employed methods for synthesizing 3-hydroxyaniline. This transformation can be achieved through various reduction techniques, with catalytic hydrogenation being the most common and environmentally benign approach.

Mechanism: The catalytic hydrogenation of a nitro group to an amine on a metal surface (e.g., Pd, Pt, Ni) is believed to proceed through a series of intermediates. The nitro group is first reduced to a nitroso group (-NO), which is then further reduced to a hydroxylamino group (-NHOH). Finally, the hydroxylamino group is reduced to the corresponding amino group (-NH2). The hydrogen source can be H₂ gas or a transfer hydrogenation reagent like sodium borohydride (B1222165) (NaBH₄).[4][5]

Logical Relationship: General Mechanism of Nitro Group Reduction

Caption: Generalized mechanism for the reduction of 3-nitrophenol.

Quantitative Data Summary: Reduction of 3-Nitrophenol

| Catalyst System | Reducing Agent | Solvent(s) | Temperature (°C) | Pressure | Time (h) | Yield (%) | Purity (%) | Reference(s) |

| 5% Pd/C | H₂ | Methanol | 25-35 | 0.5 MPa | 4 | 81 | >99 | [1] |

| PdCu@MWCNT (5 wt%) | NaBH₄ (3 eq.) | H₂O/Methanol | Room Temp. | Ambient | - | High | - | [6][7] |

| 5% Pd/C | H₂ | Ethanol | 60 | 1 MPa | 2 | 100 | 99.2 | [8] |

| Platinum or Palladium | H₂ | Water, Acetic Acid | Room Temp. | <100 psi | 2-3 | 81-88 | - | [4][9] |

Experimental Protocol: Catalytic Hydrogenation of 3-Nitrophenol with Pd/C and H₂ [1]

-

Reaction Setup: A mixture of 1-(benzyloxy)-3-nitrobenzene (B1607046) (prepared from m-dinitrobenzene), methanol, and 5% Palladium on carbon (Pd/C) is placed in a suitable pressure reactor.

-

Hydrogenation: The reactor is purged with nitrogen and then filled with hydrogen gas to a pressure of 0.5 MPa. The mixture is stirred at a temperature of 25-35 °C for 4 hours.

-

Work-up: After cooling to room temperature, the hydrogen is carefully vented, and the Pd/C catalyst is recovered by filtration. The catalyst is washed with methanol.

-

Isolation: The combined filtrate is concentrated under vacuum to yield a brown solution. This solution is stirred at room temperature for 3 hours, then cooled to 5-10 °C for 2 hours to induce crystallization.

-

Purification: The resulting solid is collected by suction filtration, washed with cold methanol, and dried at 45 °C for 6 hours to afford 3-hydroxyaniline as a grey solid.

Experimental Workflow: Catalytic Hydrogenation of 3-Nitrophenol

Caption: Workflow for the synthesis of 3-hydroxyaniline via catalytic hydrogenation.

Caustic Fusion of 3-Aminobenzenesulfonic Acid

This is a traditional industrial route starting from nitrobenzene. While effective, it involves harsh reaction conditions and generates significant waste streams.

Mechanism: The reaction proceeds via an aromatic nucleophilic substitution mechanism (addition-elimination). The highly nucleophilic hydroxide (B78521) ion attacks the carbon atom bearing the sulfonate group. This forms a transient, negatively charged intermediate (a Meisenheimer complex). The sulfonate group, a good leaving group, is then eliminated to yield the phenoxide, which is subsequently protonated during workup to give the phenol (B47542).[3]

Quantitative Data Summary: Caustic Fusion Route

| Starting Material | Intermediate | Reagents | Temperature (°C) | Yield (%) | Reference(s) |

| Nitrobenzene | 3-Nitrobenzenesulfonic acid | Fuming H₂SO₄ | 0-60 | >90 | [1] |

| 3-Nitrobenzenesulfonic acid | 3-Aminobenzenesulfonic acid | Iron powder, HCl | - | 95 | [1] |

| 3-Aminobenzenesulfonic acid | 3-Hydroxyaniline | NaOH | 350-380 | ~80 | [1] |

Experimental Protocol: Caustic Fusion (Conceptual Laboratory Scale)

-

Preparation of 3-Aminobenzenesulfonic Acid: 3-Nitrobenzenesulfonic acid is reduced using a method such as iron powder in hydrochloric acid. The resulting 3-aminobenzenesulfonic acid is isolated and dried.

-

Fusion: The dried 3-aminobenzenesulfonic acid is mixed with a large excess (10-12 molar equivalents) of sodium hydroxide pellets in a high-temperature resistant vessel (e.g., a nickel or iron crucible).

-

Heating: The mixture is heated to 350-380 °C with stirring until the fusion is complete.

-

Work-up: The cooled reaction mass is dissolved in water and carefully acidified with a strong acid (e.g., HCl or H₂SO₄) to precipitate the crude 3-hydroxyaniline.

-

Purification: The crude product is then purified by vacuum distillation.

Signaling Pathway: Caustic Fusion of 3-Aminobenzenesulfonic Acid

Caption: Reaction pathway for the caustic fusion synthesis of 3-hydroxyaniline.

Amination of Resorcinol

This pathway involves the direct substitution of a hydroxyl group on resorcinol (1,3-dihydroxybenzene) with an amino group. The reaction typically requires high temperatures and pressures, often in the presence of a catalyst.

Mechanism: The amination of resorcinol is thought to proceed via a nucleophilic aromatic substitution mechanism. The ammonia (B1221849) or amine acts as the nucleophile, attacking one of the hydroxyl-bearing carbons of the resorcinol ring. The departure of the hydroxyl group is facilitated by the high temperature and pressure, and potentially by a catalyst which can activate the C-O bond.

Quantitative Data Summary: Amination of Resorcinol

| Aminating Agent | Catalyst | Solvent | Temperature (°C) | Pressure | Time (h) | Yield (g) from 200g Resorcinol | Reference(s) |

| 10% Aqueous NH₃ / NH₄Cl | None | Water | 220 | Builds in autoclave | 14 | 115 (purified) | [10][11] |

| Anhydrous NH₃ | Silica alumina (B75360) catalyst | Organic Solvent | - | - | - | - | [12] |

Experimental Protocol: Amination of Resorcinol with Aqueous Ammonia [10][11]

-

Reaction Setup: A high-pressure autoclave is charged with 200 g of resorcinol, 120 g of ammonium (B1175870) chloride, and 400 ml of 10% aqueous ammonia.

-

Heating: The sealed autoclave is heated to 220 °C and maintained at this temperature for approximately 14 hours, or until the internal pressure becomes constant.

-

Work-up: After cooling, the reaction mixture is concentrated to dryness under vacuum.

-

Isolation: The residue is dissolved in 650-750 ml of hot water and allowed to cool, causing crude 3-hydroxyaniline to crystallize.

-

Purification: The crude product is collected by filtration. The filtrate is acidified and extracted with ether to remove unreacted resorcinol. The aqueous layer is then made basic with ammonia to precipitate more product. The combined crude product is recrystallized from water to yield pure 3-hydroxyaniline.

Experimental Workflow: Amination of Resorcinol

Caption: Workflow for the synthesis of 3-hydroxyaniline from resorcinol.

Dehydrogenation of 3-Amino-2-cyclohexene-1-one

This method provides a route to 3-hydroxyaniline from a cyclic precursor through an aromatization reaction.

Mechanism: The dehydrogenation of the cyclohexenone ring to form the aromatic phenol is typically catalyzed by a transition metal, such as palladium. The proposed mechanism involves the formation of a Pd(II)-enolate intermediate, followed by β-hydride elimination to introduce a double bond.[13] A subsequent dehydrogenation step, which may proceed through a similar enolization and β-hydride elimination sequence, leads to the final aromatic product.[13][14]

Quantitative Data Summary: Dehydrogenation Route

| Catalyst | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference(s) |

| 5% Pd/C | Potassium Acetate (B1210297) | N,N-dimethylacetamide | 173 | 2 | 80 | [8] |

Experimental Protocol: Dehydrogenation of 3-Amino-2-cyclohexene-1-one [8]

-

Reaction Setup: A round-bottom flask equipped with a nitrogen purge, condenser, and overhead stirrer is charged with 3-amino-2-cyclohexene-1-one (1.5 mol), potassium acetate (6 mmol), 5% palladium on carbon (4.7 g), and N,N-dimethylacetamide (475 g).

-

Heating: The solution is heated to reflux at 173 °C for two hours under a continuous nitrogen purge.

-

Work-up: The reaction mixture is cooled, and the palladium catalyst is removed by filtration.

-

Analysis: The resulting solution containing 3-hydroxyaniline can be analyzed by gas chromatography to determine the yield. The product can be used directly in solution for subsequent reactions or isolated via distillation.

Signaling Pathway: Dehydrogenation of 3-Amino-2-cyclohexene-1-one

Caption: Proposed pathway for the dehydrogenation of 3-amino-2-cyclohexene-1-one.

Other Synthetic Routes

-

Hydrolysis of m-Phenylenediamine (B132917): This method involves the hydrolysis of one of the amino groups of m-phenylenediamine to a hydroxyl group. The reaction is typically carried out in the presence of an inorganic acid catalyst at high temperatures (180-230 °C) and pressures (0.9-3.0 MPa).[15] However, controlling the selectivity to avoid the formation of resorcinol (hydrolysis of both amino groups) can be challenging.

-

Bucherer Reaction: The Bucherer reaction is a reversible conversion of a naphthol to a naphthylamine using ammonia and a sulfite (B76179) or bisulfite. While a powerful tool in naphthalene (B1677914) chemistry, its application to benzene (B151609) derivatives is limited, and it is not a standard method for producing 3-hydroxyaniline.[16]

-

Novel Copper-Catalyzed Cascade Reaction: A modern approach involves the Cu-catalyzed reaction of N-alkoxy-2-methylanilines with alcohols. This proceeds via a[1][10]-rearrangement followed by an oxa-Michael addition cascade to afford meta-aminophenol derivatives.[1][17] This method offers a pathway to functionalized 3-hydroxyaniline derivatives under milder conditions than many traditional routes.

Conclusion

The synthesis of 3-hydroxyaniline can be accomplished through several distinct pathways, each with its own set of advantages and challenges. The reduction of 3-nitrophenol, particularly via catalytic hydrogenation, stands out as a high-yield and relatively clean method, making it a popular choice in both laboratory and industrial settings. The traditional caustic fusion route, while historically significant, is hampered by its harsh conditions and environmental concerns. The amination of resorcinol and dehydrogenation of 3-amino-2-cyclohexene-1-one represent viable alternatives, with the choice depending on the availability of starting materials and the desired scale of production. For researchers focused on derivatization and novel structures, modern catalytic methods, such as the copper-catalyzed cascade reaction, open up new avenues for the synthesis of complex meta-aminophenol derivatives. A thorough evaluation of yield, cost, safety, and environmental impact is crucial for selecting the optimal synthetic strategy.

References

- 1. mdpi.com [mdpi.com]

- 2. benthamdirect.com [benthamdirect.com]

- 3. quora.com [quora.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. scribd.com [scribd.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. researchgate.net [researchgate.net]

- 8. This compound synthesis - chemicalbook [chemicalbook.com]

- 9. US3079435A - Catalytic hydrogenation of nitrophenol - Google Patents [patents.google.com]

- 10. prepchem.com [prepchem.com]

- 11. pubs.acs.org [pubs.acs.org]

- 12. alfa-chemistry.com [alfa-chemistry.com]

- 13. Aerobic Dehydrogenation of Cyclohexanone to Cyclohexenone Catalyzed by Pd(DMSO)2(TFA)2: Evidence for Ligand-Controlled Chemoselectivity - PMC [pmc.ncbi.nlm.nih.gov]

- 14. future4200.com [future4200.com]

- 15. CN101538211A - Method for preparing m-aminophenol by catalytic hydrolysis of m-phenylenediamine - Google Patents [patents.google.com]

- 16. Engineers Guide: Phenol Production by Benzene Sulfonation Process [enggyd.blogspot.com]

- 17. researchgate.net [researchgate.net]

An In-depth Technical Guide to 3-Aminophenol for Researchers and Drug Development Professionals

Prepared for: Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core chemical and physical properties of 3-aminophenol, a pivotal organic intermediate in the pharmaceutical and chemical industries. This document outlines its fundamental characteristics, presents detailed experimental protocols for its synthesis, and illustrates its application in the synthesis of pharmaceutically active compounds.

Core Chemical and Physical Properties

This compound, also known as m-aminophenol, is an aromatic organic compound containing both a hydroxyl and an amino functional group.[1] These groups confer upon it amphoteric properties and make it a versatile precursor in organic synthesis.[2] Its key quantitative properties are summarized below for ease of reference and comparison.

| Property | Value | Source(s) |

| Chemical Formula | C₆H₇NO | [1][2][3][4] |

| Molecular Weight | 109.13 g/mol | [2][4][5] |

| Appearance | White to off-white crystalline solid | [2] |

| Melting Point | 120-124 °C | [5] |

| Boiling Point | 164 °C at 11 mmHg | [5] |

| Density | ~1.195 g/cm³ | |

| pKa₁ (amino group) | 4.37 (20 °C) | |

| pKa₂ (hydroxyl group) | 9.82 (20 °C) | |

| CAS Number | 591-27-5 | [2][3][4][5] |

Key Applications in Research and Drug Development

This compound is a critical building block in the synthesis of a variety of active pharmaceutical ingredients (APIs) and other high-value chemicals.

-

Pharmaceutical Intermediate: Its most notable application is as a precursor in the synthesis of antituberculosis drugs, specifically p-aminosalicylic acid (PAS).[2] The structural backbone of this compound is also utilized in the development of other therapeutic agents, including certain fungicides and kinase inhibitors.

-

Dye and Pigment Industry: It serves as a key raw material in the production of azo dyes and other colorants used in the textile industry and for hair dyes.

-

Polymer Chemistry: this compound is used as a monomer in the synthesis of specialized polymers, such as unsymmetrical diaminodiphenyl ethers, which are precursors to new classes of polymers.

-

Drug Delivery Systems: Recent research has explored the use of this compound-grafted nanoparticles as novel carriers for sustained drug release.

Experimental Protocols

Detailed methodologies for the synthesis of this compound are crucial for researchers requiring this intermediate. Below are two cited experimental protocols.

Protocol 1: Synthesis of this compound from Resorcinol (B1680541)

This method involves the amination of resorcinol using aqueous ammonia (B1221849) in an autoclave.

Methodology:

-

Charging the Autoclave: An autoclave is charged with 200 g of resorcinol, 120 g of ammonium (B1175870) chloride, and 400 ml of 10% aqueous ammonia.[6]

-

Heating: The mixture is heated in the sealed autoclave to 220°C. The reaction is maintained at this temperature for approximately 14 hours, or until the internal pressure stabilizes.[6]

-

Work-up: After cooling, the reaction mixture is concentrated to dryness under vacuum.[6] The resulting residue is dissolved in 650-750 ml of hot distilled water and allowed to cool, which causes the crude this compound to crystallize.[6]

-

Purification: The crude product is collected by filtration. The filtrate can be further processed by acidification with hydrochloric acid, extraction with ether to remove unreacted resorcinol, and then basification with ammonia to precipitate additional product.[6] The combined crude this compound is then purified by recrystallization from water to yield sandy crystals with a melting point of 123°C.[6]

Protocol 2: Synthesis of this compound via Catalytic Dehydrogenation

This protocol describes the synthesis from 3-amino-2-cyclohexene-1-one using a palladium on carbon catalyst.

Methodology:

-

Reaction Setup: A one-liter round-bottom flask equipped with a nitrogen purge, condenser, and overhead stirrer is charged with 3-amino-2-cyclohexene-1-one (1.5 mol), potassium acetate (B1210297) (6 mmol), 5% palladium on carbon (4.7 g), and N,N-dimethylacetamide (475 g) as the solvent.

-

Dehydrogenation: The solution is heated to reflux at 173°C for two hours under a continuous nitrogen purge.

-

Isolation: After the reaction is complete, the solution is cooled and the palladium catalyst is removed by filtration.

-

Analysis: The yield of this compound in the filtrate can be determined by gas chromatography. This method has been reported to achieve an 80% yield.

Logical Workflow: Synthesis of p-Aminosalicylic Acid (PAS)

As a key application, this compound is carboxylated to produce p-aminosalicylic acid, an important antituberculosis drug. The following diagram illustrates the logical workflow of this synthesis.

Caption: Synthetic pathway from this compound to p-aminosalicylic acid.

This document provides foundational technical data and procedural insights for the use of this compound in research and development settings. Its versatile chemical nature and established role as a pharmaceutical intermediate underscore its continued importance in the scientific community.

References

- 1. prepchem.com [prepchem.com]

- 2. tandfonline.com [tandfonline.com]

- 3. researchgate.net [researchgate.net]

- 4. US20130281730A1 - Preparation of 5-aminosalicylic acid by gas phase catalytic carboxylation - Google Patents [patents.google.com]

- 5. scispace.com [scispace.com]

- 6. scholarworks.umt.edu [scholarworks.umt.edu]

A Comprehensive Technical Guide to the Solubility of 3-Aminophenol in Common Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the solubility of 3-aminophenol in a range of common organic solvents. The information contained herein is critical for professionals in chemical research, process development, and pharmaceutical sciences who require precise solubility data for applications such as reaction medium selection, purification process design, and formulation development.

Core Solubility Data

The solubility of this compound is significantly influenced by the nature of the solvent and the temperature. As a polar molecule containing both a hydroxyl and an amino group, it exhibits a range of solubilities across different solvent classes. Generally, it is more soluble in polar organic solvents and less soluble in nonpolar hydrocarbons.

Quantitative Solubility of this compound in Various Organic Solvents

The following table summarizes the mole fraction solubility (x) of this compound in several organic solvents at various temperatures, as determined by the static gravimetric method. This method involves saturating the solvent with the solute at a constant temperature and then determining the concentration of the solute in the solution.

| Solvent | Temperature (K) | Mole Fraction (x) |

| Tetrahydrofuran (THF) | 283.15 | 0.1855 |

| 293.15 | 0.2351 | |

| 303.15 | 0.2942 | |

| 313.15 | 0.3645 | |

| 323.15 | 0.4483 | |

| 1,4-Dioxane | 288.15 | 0.1534 |

| 298.15 | 0.2087 | |

| 308.15 | 0.2764 | |

| 318.15 | 0.3591 | |

| 328.15 | 0.4602 | |

| Acetonitrile | 283.15 | 0.0812 |

| 293.15 | 0.1115 | |

| 303.15 | 0.1498 | |

| 313.15 | 0.1983 | |

| 323.15 | 0.2594 | |

| Ethyl Acetate | 283.15 | 0.0431 |

| 293.15 | 0.0615 | |

| 303.15 | 0.0859 | |

| 313.15 | 0.1183 | |

| 323.15 | 0.1612 | |

| Isopropyl Acetate | 283.15 | 0.0258 |

| 293.15 | 0.0379 | |

| 303.15 | 0.0547 | |

| 313.15 | 0.0778 | |

| 323.15 | 0.1091 | |

| n-Butyl Acetate | 283.15 | 0.0213 |

| 293.15 | 0.0318 | |

| 303.15 | 0.0465 | |

| 313.15 | 0.0668 | |

| 323.15 | 0.0945 | |

| Amyl Acetate | 283.15 | 0.0169 |

| 293.15 | 0.0255 | |

| 303.15 | 0.0378 | |

| 313.15 | 0.0551 | |

| 323.15 | 0.0792 | |

| 1,2-Dichloroethane | 283.15 | 0.0028 |

| 293.15 | 0.0044 | |

| 303.15 | 0.0067 | |

| 313.15 | 0.0099 | |

| 323.15 | 0.0145 | |

| Trichloromethane | 283.15 | 0.0011 |

| 293.15 | 0.0017 | |

| 303.15 | 0.0026 | |

| 313.15 | 0.0039 | |

| 323.15 | 0.0058 | |

| Benzene | 288.15 | 0.0006 |

| 298.15 | 0.0010 | |

| 308.15 | 0.0015 | |

| 318.15 | 0.0023 | |

| 328.15 | 0.0035 |

Data sourced from the Journal of Chemical & Engineering Data.[1]

Qualitative solubility information indicates that this compound is also soluble in other common organic solvents such as ethanol, acetone, and ether, and very slightly soluble in petroleum ether.[2][3][4] Specifically, it is described as freely soluble in alcohol and ether.[3] The solubility in water is approximately 35 g/L at 20°C.[3][5]

Experimental Protocol for Solubility Determination (Static Gravimetric Method)

The following protocol outlines a standard laboratory procedure for determining the solubility of this compound in an organic solvent. This method is based on the principles of establishing a solid-liquid equilibrium and then measuring the concentration of the solute in the saturated solution.

Materials and Equipment:

-

This compound (analytical grade)

-

Organic solvent of interest (HPLC grade or equivalent)

-

Isothermal shaker bath or magnetic stirrer with a temperature-controlled plate

-

Calibrated thermometer or temperature probe

-

Analytical balance (readable to 0.1 mg)

-

Glass vials with airtight seals

-

Syringes and syringe filters (e.g., 0.45 µm PTFE)

-

Volumetric flasks

-

Apparatus for solvent evaporation (e.g., rotary evaporator or vacuum oven)

Procedure:

-

Sample Preparation: Accurately weigh an excess amount of this compound and place it into a glass vial.

-

Solvent Addition: Add a known mass of the organic solvent to the vial.

-

Equilibration: Seal the vial tightly and place it in the isothermal shaker bath set to the desired temperature. Allow the mixture to equilibrate for a sufficient time (typically 24-48 hours) to ensure that the solution is saturated. Continuous agitation is necessary to facilitate the dissolution process.

-

Phase Separation: Once equilibrium is reached, stop the agitation and allow the excess solid to settle. It is crucial to maintain the temperature during this step.

-

Sample Withdrawal: Carefully withdraw a known volume of the supernatant (the clear, saturated solution) using a pre-heated or temperature-equilibrated syringe. Immediately pass the solution through a syringe filter to remove any undissolved solid particles.

-

Sample Weighing: Accurately weigh the filtered sample.

-

Solvent Evaporation: Transfer the weighed sample to a pre-weighed container and evaporate the solvent using a rotary evaporator or a vacuum oven at a suitable temperature until a constant weight of the dissolved this compound is obtained.

-

Data Calculation: The mole fraction solubility (x) can be calculated using the following formula:

x = (m₁ / M₁) / [(m₁ / M₁) + (m₂ / M₂)]

where:

-

m₁ is the mass of the dissolved this compound

-

M₁ is the molar mass of this compound

-

m₂ is the mass of the solvent

-

M₂ is the molar mass of the solvent

-

Experimental Workflow Visualization

The logical flow of the solubility determination process is illustrated in the following diagram:

Caption: Experimental workflow for determining the solubility of this compound.

References

Atmospheric Stability of 3-Aminophenol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Aminophenol, a versatile organic compound, serves as a crucial intermediate in the synthesis of a wide array of pharmaceuticals and other fine chemicals. Its journey from synthesis to application, however, can be influenced by its stability under various environmental conditions. This technical guide provides an in-depth analysis of the atmospheric stability of this compound, focusing on its degradation pathways and the experimental methodologies used to assess its atmospheric lifetime. Understanding these factors is paramount for predicting its environmental fate, ensuring product purity, and developing stable formulations.

While direct experimental data on the atmospheric reactions of this compound is limited, this guide leverages available information on structurally similar compounds, namely phenol (B47542) and aniline (B41778), to provide a comprehensive overview. The following sections detail the expected reactivity of this compound with key atmospheric oxidants, outline the experimental protocols for determining these reaction kinetics, and present the available data in a structured format.

Atmospheric Degradation Pathways

The primary degradation pathways for this compound in the troposphere are expected to be its reactions with photochemically generated hydroxyl radicals (•OH), ozone (O₃), and nitrate (B79036) radicals (NO₃•). Direct photolysis is not anticipated to be a significant removal process as this compound absorbs light at wavelengths shorter than the actinic radiation that penetrates the troposphere (>290 nm).

Reaction with Hydroxyl Radicals (•OH)

The gas-phase reaction with hydroxyl radicals is predicted to be the most significant atmospheric sink for this compound. Based on structure-activity relationship (SAR) estimations, the rate constant for this reaction is significant, leading to a short atmospheric half-life.

Reaction with Ozone (O₃)

Ozonolysis can be a relevant degradation pathway for aromatic compounds, particularly those with electron-donating groups like the amino and hydroxyl groups in this compound. The reaction rate is expected to be influenced by the position of these substituents on the aromatic ring.

Reaction with Nitrate Radicals (NO₃•)

During nighttime, in the absence of sunlight, nitrate radicals can become a significant oxidant in the troposphere. The reaction of NO₃• with phenolic compounds has been shown to be rapid, suggesting this could be a notable removal pathway for this compound, especially in polluted environments.

Quantitative Kinetic Data

The following table summarizes the available and estimated kinetic data for the gas-phase reactions of this compound and its structural analogs with major atmospheric oxidants at 298 K. It is crucial to note that the data for this compound is based on estimation, highlighting a significant gap in the experimental literature.

| Reactant | Oxidant | Rate Constant (cm³ molecule⁻¹ s⁻¹) | Atmospheric Lifetime | Data Source |

| This compound | •OH | 2.0 x 10⁻¹⁰ (estimated) | ~2 hours (estimated) | SAR Estimation[1] |

| Phenol | NO₃• | 5.8 x 10⁻¹² | ~28 minutes (at 2 x 10⁸ molecule cm⁻³) | Experimental[2] |

| Aniline | •OH | 1.3 x 10⁻¹⁰ | ~3 hours | Experimental |

| Aniline | O₃ | < 1 x 10⁻²⁰ | > 1 year | Experimental |

| Phenol | •OH | 2.6 x 10⁻¹¹ | ~11 hours | Experimental |

| Phenol | O₃ | < 2 x 10⁻²⁰ | > 6 months | Experimental |

Data for aniline and phenol are provided as proxies for this compound due to the lack of direct experimental data. Atmospheric lifetimes are calculated assuming typical atmospheric concentrations of the oxidants: [•OH] = 2 x 10⁶ molecule cm⁻³ (24-hour average), [O₃] = 7 x 10¹¹ molecule cm⁻³, and [NO₃•] = 2 x 10⁸ molecule cm⁻³ (12-hour average, nighttime).

Experimental Protocols

The determination of gas-phase reaction rate constants for atmospheric compounds like this compound typically involves relative rate studies conducted in environmental simulation chambers.

Relative Rate Method

This technique involves exposing the target compound (this compound) and a reference compound with a well-known rate constant to a specific oxidant (e.g., •OH, O₃, or NO₃•) in a large-volume reaction chamber. The decay of both the target and reference compounds is monitored over time using sensitive analytical instrumentation.

The relative rate expression is given by:

ln([this compound]₀ / [this compound]ₜ) = (k₃₋ₐₘᵢₙₒₚₕₑₙₒₗ / kᵣₑբ) * ln([Reference]₀ / [Reference]ₜ)

where:

-

[Compound]₀ and [Compound]ₜ are the concentrations at the beginning and at time t, respectively.

-

k₃₋ₐₘᵢₙₒₚₕₑₙₒₗ and kᵣₑբ are the rate constants for the reaction of the oxidant with this compound and the reference compound, respectively.

By plotting ln([this compound]₀ / [this compound]ₜ) against ln([Reference]₀ / [Reference]ₜ), the slope of the resulting line yields the ratio of the rate constants. Knowing the rate constant of the reference compound allows for the calculation of the rate constant for this compound.

Experimental Workflow

The following diagram illustrates a typical experimental workflow for determining the gas-phase reaction rate constant of this compound with an atmospheric oxidant.

Caption: A typical workflow for determining gas-phase reaction rate constants.

Analytical Techniques

The monitoring of this compound and reference compounds within the reaction chamber requires highly sensitive and selective analytical methods. Commonly employed techniques include:

-

Gas Chromatography-Mass Spectrometry (GC-MS): Provides separation and identification of volatile and semi-volatile organic compounds. Derivatization may be necessary to improve the volatility and thermal stability of this compound.

-

Proton-Transfer-Reaction Mass Spectrometry (PTR-MS): Allows for real-time, online monitoring of volatile organic compounds with high sensitivity.

Atmospheric Degradation Signaling Pathway

The initial reaction of this compound with an atmospheric oxidant initiates a cascade of subsequent reactions, leading to the formation of various degradation products. The following diagram illustrates the generalized degradation pathway.

Caption: Generalized atmospheric degradation pathway of this compound.

Conclusion and Future Perspectives

The atmospheric stability of this compound is primarily governed by its reaction with hydroxyl radicals, leading to an estimated atmospheric lifetime of a few hours. Reactions with ozone and nitrate radicals are expected to be of minor importance, although the latter could be a significant sink during nighttime in polluted areas.

A critical knowledge gap exists regarding the experimentally determined reaction rate constants for this compound with key atmospheric oxidants. The data presented in this guide, based on structural analogs, provides a valuable preliminary assessment. However, to accurately model the atmospheric fate and potential environmental impact of this compound, dedicated experimental studies are essential. Researchers are encouraged to employ the well-established experimental protocols outlined herein to determine the precise kinetic parameters for the atmospheric reactions of this important pharmaceutical intermediate. Such data will be invaluable for refining atmospheric models and ensuring a comprehensive understanding of the environmental behavior of this compound.

References

An In-depth Technical Guide to the Chemical Reactivity of 3-Aminophenol's Functional Groups

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Aminophenol (m-aminophenol) is a versatile bifunctional aromatic compound of significant interest in organic synthesis, particularly within the pharmaceutical and materials science sectors. Its structure, featuring both a nucleophilic amino group and a phenolic hydroxyl group in a meta-arrangement on a benzene (B151609) ring, provides multiple reactive sites. This guide offers a comprehensive exploration of the chemical reactivity of these functional groups, detailing their individual and cooperative roles in various chemical transformations. Understanding the nuanced reactivity of this compound is critical for its effective utilization as a precursor in the synthesis of active pharmaceutical ingredients (APIs), dyes, and specialized polymers.[1] This document provides detailed experimental protocols for key reactions, quantitative data for comparative analysis, and visualizations of reaction pathways and workflows to support researchers in leveraging the synthetic potential of this important intermediate.

Core Properties of Functional Groups

The reactivity of this compound is fundamentally governed by the electronic properties of its amino and hydroxyl groups. These properties are, in turn, influenced by the pH of the reaction medium. The pKa values of the functional groups are crucial indicators of their protonation state and, consequently, their nucleophilicity and directing effects in electrophilic aromatic substitution.

| Functional Group | pKa Value | Predominant form at pH < 4 | Predominant form at pH 7 | Predominant form at pH > 10 |

| Amino (-NH₂) | 4.37 | -NH₃⁺ (Ammonium ion) | -NH₂ (Neutral amine) | -NH₂ (Neutral amine) |

| Hydroxyl (-OH) | 9.82 | -OH (Neutral phenol) | -OH (Neutral phenol) | -O⁻ (Phenoxide ion) |

Data sourced from PubChem and Wikipedia.[2][3]

Under acidic conditions (pH < 4), the amino group is protonated to form the anilinium ion (-NH₃⁺), which is deactivating and meta-directing for electrophilic aromatic substitution. In neutral to moderately basic conditions, the amino group is in its more nucleophilic neutral form (-NH₂). The hydroxyl group remains protonated and less nucleophilic until a sufficiently basic environment (pH > 10) allows for the formation of the highly nucleophilic phenoxide ion (-O⁻).

Reactivity of the Amino Group

The primary amino group in this compound is a potent nucleophile and a key site for a variety of chemical modifications, including acylation, alkylation, and diazotization.

N-Acylation

The acylation of the amino group is a common and generally high-yielding reaction, forming a stable amide bond. This reaction is often favored over O-acylation due to the higher nucleophilicity of the nitrogen atom in neutral or weakly acidic/basic conditions.

Quantitative Data: N-Acylation of Aminophenols

| Acylating Agent | Substrate | Reaction Conditions | Yield (%) | Reference |

| Acetic Anhydride (B1165640) | This compound | Water, gentle heating | ~95% (expected) | Adapted from[4] |

| Acetic Anhydride | 4-Aminophenol | Water, 86°C, 350 RPM | ~100% | [5] |

| Ketene | 4-Aminophenol | Aqueous, with Zn catalyst, 80-120°C | High | [6] |

Experimental Protocol: Synthesis of N-(3-hydroxyphenyl)acetamide (Metacetamol)

This protocol is adapted from the well-established synthesis of paracetamol from 4-aminophenol.

-

Preparation: In a 100 mL round-bottom flask, suspend 5.45 g (0.05 mol) of this compound in 15 mL of water.

-

Acylation: While stirring, add 6.1 mL (0.065 mol) of acetic anhydride to the suspension.

-

Reaction: Gently heat the mixture in a water bath at approximately 80°C for 15-20 minutes with continuous stirring.

-